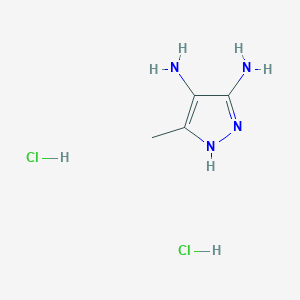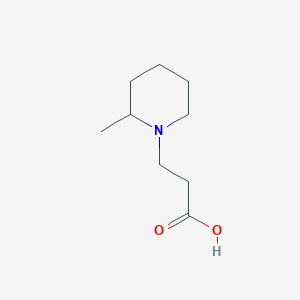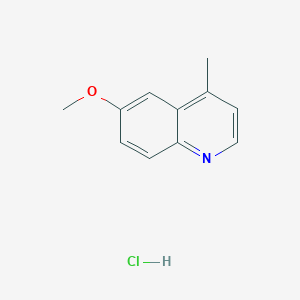
6-Methoxy-4-methylquinoline hydrochloride
Overview
Description
6-Methoxy-4-methylquinoline hydrochloride (CAS# 41037-26-7) is a useful research chemical . It is used as a catalyst in the preparation of heteroaryloxetanes and heteroarylazetidines via Minisci reaction of heteroaromatic bases with iodooxetane or iodoazetidine .
Molecular Structure Analysis
The empirical formula of 6-Methoxy-4-methylquinoline hydrochloride is C11H11NO · HCl . The molecular weight is 209.67 . The SMILES string representation isCC1=CC=NC(C=C2)=C1C=C2OC.Cl . Chemical Reactions Analysis
While specific chemical reactions involving 6-Methoxy-4-methylquinoline hydrochloride are not detailed in the search results, it is known to be used as a catalyst in the preparation of heteroaryloxetanes and heteroarylazetidines .Physical And Chemical Properties Analysis
6-Methoxy-4-methylquinoline hydrochloride is a solid . The empirical formula is C11H11NO · HCl, and the molecular weight is 209.67 . The SMILES string representation isCC1=CC=NC(C=C2)=C1C=C2OC.Cl .
Scientific Research Applications
Fluorescence and Spectroscopy
- Synthesis and Spectroscopic Studies : A precursor of Zinquin ester, 6-Methoxy-4-methylquinoline hydrochloride, has been investigated for its role in fluorescence and spectroscopy. Studies have shown that this compound and its analogues display a bathochromic shift in ultraviolet/visible spectra upon the addition of Zn(II). While these compounds are generally weakly fluorescent in solution, they form fluorescent complexes with Zn(II), which is significant for spectroscopic analysis and applications (Kimber et al., 2003).
Antimicrobial Properties
- Antibacterial Activity : Research has explored the antibacterial properties of 4-aminoquinolines, including 6-Methoxy-4-methylquinoline hydrochloride derivatives. These compounds have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer et al., 2001).
Natural Preservatives and Food Safety
- Antimicrobial Activity Against Foodborne Bacteria : Studies involving Citrullus colocynthis fruits and 4-methylquinoline analogues, including 6-Methoxy-4-methylquinoline hydrochloride, have shown strong activities against foodborne bacteria. These findings are particularly relevant for the development of eco-friendly food supplemental agents and pharmaceuticals (Kim et al., 2014).
Cancer Research
- Tubulin Polymerization Inhibition : The derivative of 6-Methoxy-4-methylquinoline hydrochloride has been studied for its potential in inhibiting tubulin polymerization, a process critical for cancer cell division. This research has led to the discovery of new compounds that inhibit tubulin assembly, potentially useful in cancer treatment (Wang et al., 2014).
Synthesis of Quinoline Proton Sponges
- Quinoline Proton Sponges : The synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine represents a new addition to quinoline proton sponges, a class of compounds with potential applications in various chemical processes (Dyablo et al., 2015).
Safety and Hazards
properties
IUPAC Name |
6-methoxy-4-methylquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11;/h3-7H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLFMZRPQJPCRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996117 | |
| Record name | 6-Methoxy-4-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7461-59-8 | |
| Record name | NSC403611 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-4-methylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXY-4-METHYLQUINOLINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Methylisoxazol-3-yl)oxy]acetohydrazide](/img/structure/B3023006.png)
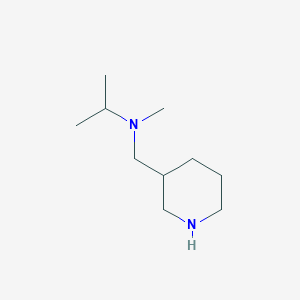
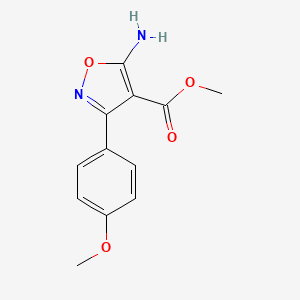

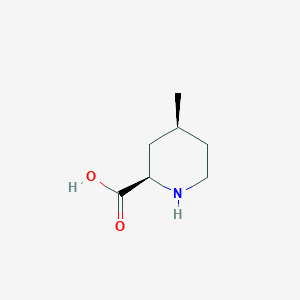
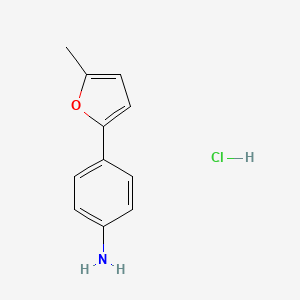
![6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023017.png)
